[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is known for its ability to form stable complexes with diols, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid typically involves the reaction of an appropriate amine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of boronic acids often involves the use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for the efficient synthesis of boronic acid derivatives with high throughput and minimal waste.
Chemical Reactions Analysis
Types of Reactions
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The reactions are typically carried out under mild conditions, making them suitable for a wide range of substrates.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, and substituted boronic acids. These products are valuable intermediates in organic synthesis and medicinal chemistry.
Scientific Research Applications
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the study of enzyme inhibition, particularly proteasome inhibitors.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit proteasome activity.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid involves its ability to form stable complexes with diols and other nucleophiles. This property allows it to inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s boronic acid moiety is particularly effective at forming reversible covalent bonds with serine and threonine residues in enzyme active sites .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the amino and oxo groups.
4-Phenylbutylboronic acid: Similar but with a different substituent on the boronic acid moiety.
Aminomethylboronic acid: Contains an amino group but lacks the phenyl and butanoyl groups.
Uniqueness
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring selective enzyme inhibition and complex formation with diols.
Properties
Molecular Formula |
C13H19BN2O4 |
---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid |
InChI |
InChI=1S/C13H19BN2O4/c15-12(17)9-11(14(19)20)16-13(18)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11,19-20H,4,7-9H2,(H2,15,17)(H,16,18)/t11-/m1/s1 |
InChI Key |
ZOECZWCWNQKVEB-LLVKDONJSA-N |
Isomeric SMILES |
B([C@@H](CC(=O)N)NC(=O)CCCC1=CC=CC=C1)(O)O |
Canonical SMILES |
B(C(CC(=O)N)NC(=O)CCCC1=CC=CC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.